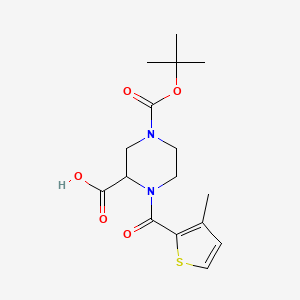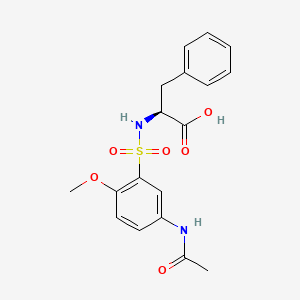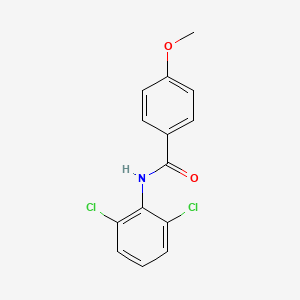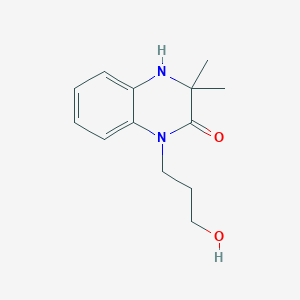
N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-(Methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a compound of interest in various scientific fields due to its unique structure and properties. The presence of both thiazole and thiophene rings in its structure makes it an attractive candidate for biological and medicinal applications.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways could be affected . These could include pathways related to inflammation, pain perception, microbial growth, viral replication, fluid balance, neuronal signaling, and cell proliferation.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could range from modulation of enzyme activity and receptor signaling to changes in cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-(Methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide typically involves several key steps. One common route begins with the formation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of alpha-halocarbonyl compounds with thioamides under specific conditions.
After the thiazole ring is formed, the next step is the introduction of the methylamino group at the third position of the oxopropyl chain. This can be achieved through reductive amination, using methylamine and a suitable reducing agent such as sodium borohydride. Finally, the thiophene-2-carboxamide moiety is introduced via a coupling reaction with the thiazole intermediate, using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up these reactions while optimizing for yield, purity, and cost-effectiveness. Reactor conditions, choice of solvents, and purification techniques are carefully selected to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(4-(3-(Methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions:
Oxidation: : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce carbonyl groups to alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the amino group, where it can react with alkyl halides to form new substituted derivatives.
Common Reagents and Conditions: Common reagents used for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for nucleophilic substitutions. Reaction conditions are generally mild, with control over temperature and pH to ensure selective reactivity.
Major Products Formed: The major products from these reactions depend on the reagents and conditions used. For example, oxidation can lead to oxides, reduction can form alcohols, and substitution reactions yield various N-alkyl derivatives.
Scientific Research Applications
Chemistry: : In synthetic chemistry, N-(4-(3-(Methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide serves as a building block for the synthesis of more complex molecules. Its functional groups provide versatility for further modification.
Biology and Medicine: : The compound is studied for its potential as a bioactive molecule. Its structural features are similar to those found in certain pharmaceuticals, making it a candidate for drug discovery and development. It has shown promise in binding studies with biological targets.
Industry: : In the industrial sector, it finds use in the development of new materials, particularly in the field of polymers and advanced materials. Its unique properties enhance the performance of these materials in various applications.
Comparison with Similar Compounds
Compared to similar compounds, N-(4-(3-(Methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide stands out due to its unique structural features and reactivity.
Similar Compounds
N-(4-(3-Amino-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
N-(4-(3-Methylthio-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
N-(4-(3-Ethylamino-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
These compounds share similar backbones but differ in their substituents, which can significantly affect their chemical and biological properties. The presence of the methylamino group in this compound confers unique reactivity and interactions with molecular targets.
Properties
IUPAC Name |
N-[4-[3-(methylamino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-13-10(16)5-4-8-7-19-12(14-8)15-11(17)9-3-2-6-18-9/h2-3,6-7H,4-5H2,1H3,(H,13,16)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVBTQDIBDQMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B2942244.png)
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride](/img/structure/B2942245.png)


![4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2942249.png)


![2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2942253.png)
![ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2942256.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone](/img/structure/B2942258.png)
![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B2942262.png)

![ethyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B2942264.png)
![1-(4-benzylpiperidin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2942265.png)
